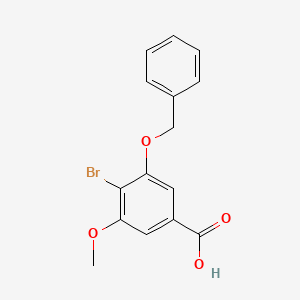

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

Übersicht

Beschreibung

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a methoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxy-4-methoxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the protection of the hydroxyl group using benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzyloxy and methoxy groups can be involved in oxidation reactions, potentially forming quinones or other oxidized derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Esterification Products: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid has the molecular formula and is characterized by the following structural features:

- Benzyloxy group : Enhances lipophilicity and potentially improves bioavailability.

- Bromo substituent : May influence biological activity through halogen bonding.

- Methoxy group : Can affect the compound's electronic properties and solubility.

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. Its structure allows for further modifications that can lead to compounds with enhanced efficacy against specific targets in disease pathways .

Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit anti-cancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating potential effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of related compounds have revealed insights into how modifications to the benzoic acid core influence biological activity. Such research is crucial for optimizing compounds for better therapeutic profiles .

Case Study: Anticancer Efficacy

A study investigated the effects of a related compound on hepatocellular carcinoma (HCC) cells, revealing that it significantly reduced cell viability and inhibited migration and invasion through downregulation of integrin α7 and matrix metalloproteinase-9 (MMP-9). This suggests a potential application for derivatives of this compound in cancer therapy .

Case Study: Antimicrobial Activity

In another study, derivatives were synthesized and screened for antimicrobial activity against various pathogens. Results indicated that certain modifications led to increased potency against specific strains, highlighting the importance of chemical diversity in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Vergleich Mit ähnlichen Verbindungen

3-(Benzyloxy)-4-chloro-5-methoxybenzoic acid: Similar structure but with a chlorine atom instead of bromine.

3-(Benzyloxy)-4-fluoro-5-methoxybenzoic acid: Fluorine atom instead of bromine.

3-(Benzyloxy)-4-iodo-5-methoxybenzoic acid: Iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid makes it unique due to bromine’s specific reactivity and ability to form strong halogen bonds. This can influence the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

Biologische Aktivität

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃BrO₃

Molecular Weight: 319.17 g/mol

CAS Number: 1562340-48-0

The compound features a benzyloxy group, a bromine atom, and a methoxy group on a benzoic acid backbone. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom may enhance the compound's reactivity, allowing it to act as an enzyme inhibitor or receptor ligand. The benzyloxy and methoxy groups also play crucial roles in modulating the compound's binding affinity and specificity.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, similar to other benzoic acid derivatives .

- Receptor Interaction: Its structural components may allow it to bind effectively to receptor sites, influencing cellular signaling pathways related to inflammation and proliferation .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance:

- Inhibition of Cell Proliferation: Compounds with similar structures have demonstrated the ability to inhibit the growth of various cancer cell lines. For example, benzofuran derivatives were shown to suppress the viability of hepatocellular carcinoma cells by inducing apoptosis and inhibiting migration .

- Mechanistic Insights: The anti-cancer effects are often linked to modulation of pathways such as epithelial-mesenchymal transition (EMT), which is crucial for metastasis .

Anti-Inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among benzoic acid derivatives. These effects could be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution reactions under specific conditions.

Mechanistic Insights :

-

The electron-withdrawing carboxyl group meta to bromine activates the ring for SNAr.

-

Microwave-assisted reactions show improved efficiency (e.g., 64% yield for fluoro derivatives vs. 13% for bromo under thermal conditions) .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides.

Example Synthesis :

-

Step 1 : Activation with SOCl₂ in EtOAc at 45–50°C forms the acyl chloride .

-

Step 2 : Reaction with N-methyl-N-(2-(4-hydroxyphenyl)ethyl)amine in CH₂Cl₂/MeOH yields the amide (92% purity) .

Deprotection of Benzyloxy Group

The benzyl ether can be cleaved under acidic or reductive conditions.

Industrial Relevance :

Oxidation and Reduction

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation of Benzyloxy Group | KMnO₄/H₂SO₄ | Quinone derivatives | Limited utility due to competing carboxyl group oxidation. |

| Reduction of Bromine | LiAlH₄/THF | De-brominated compound | Rarely employed; bromine typically retained for downstream reactions. |

Comparative Reactivity with Analogues

Substitution rates vary with halogen type (data from microwave-assisted reactions ):

| Compound | Halogen | Relative Reactivity (vs. F) |

|---|---|---|

| 4-Fluoro | F | 1.00 (reference) |

| 4-Bromo | Br | 0.20 |

| 4-Chloro | Cl | 0.14 |

| 4-Iodo | I | <0.01 |

Key Insight :

Bromine’s moderate reactivity balances stability and utility in multi-step syntheses .

Eigenschaften

IUPAC Name |

4-bromo-3-methoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-7-11(15(17)18)8-13(14(12)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEMEBDSEHTYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.